5,6-Dimethyl-1,2,3-benzothiadiazole
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Overview
Description
5,6-Dimethyl-1,2,3-benzothiadiazole is a member of the benzothiadiazole family of compounds. It has a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g/mol . This compound is known for its electron magnetic shift and cumulated spectrum with constants . It has been analyzed by X-ray crystallography and is used in the synthesis of other chemicals such as dyes and pharmaceuticals .
Preparation Methods
The synthesis of 5,6-Dimethyl-1,2,3-benzothiadiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with sodium nitrite, which leads to the formation of benzothiadiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
5,6-Dimethyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
5,6-Dimethyl-1,2,3-benzothiadiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals . In biology, it may be used in the study of enzyme interactions and protein binding due to its unique structural characteristics . In industry, it is used in the production of materials with specific electronic properties, such as semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,2,3-benzothiadiazole involves its interaction with molecular targets and pathways within biological systems. It may act as an electron donor or acceptor, influencing redox reactions and electron transfer processes . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
5,6-Dimethyl-1,2,3-benzothiadiazole can be compared with other similar compounds, such as 1,2,3-benzothiadiazole and 5,6-dimethylbenzimidazole . While all these compounds share a benzothiadiazole core structure, this compound is unique due to its specific methyl substitutions at the 5 and 6 positions . This structural difference can influence its chemical reactivity and physical properties, making it distinct from other benzothiadiazole derivatives .
Properties
CAS No. |
58901-10-3 |
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Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5,6-dimethyl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)11-10-9-7/h3-4H,1-2H3 |
InChI Key |
LVOKRXRSQIWJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SN=N2 |
Origin of Product |
United States |
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